molecular formula C4HCl2FN2 B019854 2,4-Dichloro-5-fluoropyrimidine CAS No. 2927-71-1

2,4-Dichloro-5-fluoropyrimidine

Cat. No. B019854
Key on ui cas rn: 2927-71-1
M. Wt: 166.97 g/mol
InChI Key: WHPFEQUEHBULBW-UHFFFAOYSA-N
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Patent
US08748597B2

Procedure details

To a dry reaction flask equipped with a stir bar and a reflux condenser was placed 5-fluorouracil (0.65 g, 5 mmol) followed by phosphorus oxychloride (POCl3) (1.53 g, 10 mmol). The resultant mixture was heated at 110° C. for 8 hours under a nitrogen atmosphere. The reaction was cooled to room temperature, phosphorus pentachloride (PCl5) (3.12 g, 15 mmol) was added and heated to 110° C. for a period of 12 hours. After cooling to room temperature, the mixture was poured into ice-water, saturated with sodium chloride and left for 1 hour at 0° C. to complete the decomposition of POCl3 and PCl5. The solid of 2,4-dichloro-5-fluoropyrimidine was collected by rapid filtration, dried using blotting paper and stored at low temperature. 1H NMR (CDCl3): δ 8.47 (s, 1H); 13C NMR (CDCl3): δ 155.42, 151.87, 147.43 and 147.13; 19F NMR (CDCl3): −38149.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.12 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=O)[NH:4][C:5](=O)[NH:6][CH:7]=1.P(Cl)(Cl)([Cl:12])=O.P(Cl)(Cl)(Cl)(Cl)Cl.[Cl-:21].[Na+]>>[Cl:21][C:5]1[N:4]=[C:3]([Cl:12])[C:2]([F:1])=[CH:7][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.12 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a stir bar and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to 110° C. for a period of 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The solid of 2,4-dichloro-5-fluoropyrimidine was collected by rapid filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC=C(C(=N1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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